2-Methoxy-4-propylphenol

Catalog No.
S601065
CAS No.
2785-87-7
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-4-propylphenol

CAS Number

2785-87-7

Product Name

2-Methoxy-4-propylphenol

IUPAC Name

2-methoxy-4-propylphenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3

InChI Key

PXIKRTCSSLJURC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)O)OC

Solubility

slightly soluble in water; soluble in fat
miscible (in ethanol)

Synonyms

4-propylguaiacol

Canonical SMILES

CCCC1=CC(=C(C=C1)O)OC

2-Methoxy-4-propylphenol, also known as thymol methyl ether, is a volatile organic compound found in various natural products like Bordeaux wines, liquid smoke, and oregano []. While not extensively studied, it has garnered some interest in scientific research due to its potential applications and unique properties.

Flavor Chemistry and Food Science

-Methoxy-4-propylphenol is primarily investigated for its role in flavor profile and aroma perception. Studies have identified its presence in various food items, including:

  • Wine: 2-Methoxy-4-propylphenol contributes to the smoky and spicy notes found in certain Bordeaux wines [].
  • Liquid smoke: This compound is one of the key contributors to the characteristic smoky flavor of liquid smoke used in food processing [].
  • Fruits and spices: It is also present in fruits like karanda and spices like oregano, influencing their overall flavor profile [].

Research suggests that 2-Methoxy-4-propylphenol can be used as a flavoring agent to enhance specific sensory characteristics in food products.

Other Potential Applications

Beyond flavor chemistry, limited research explores other potential applications of 2-Methoxy-4-propylphenol:

  • Antioxidant properties: Some studies suggest potential antioxidant properties of 2-Methoxy-4-propylphenol, but further investigation is needed to confirm its efficacy and potential health benefits [].
  • Biodegradation studies: Research has been conducted to understand the biodegradation process of 2-Methoxy-4-propylphenol by certain microorganisms, which could be relevant in environmental science [].

2-Methoxy-4-propylphenol, also known as p-propylguaiacol, is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of approximately 166.22 g/mol. This compound features a methoxy group (-OCH₃) and a propyl group (-C₃H₇) attached to a phenolic structure. Its IUPAC name is 2-methoxy-4-propylphenol, and it is classified under the category of methoxyphenols and derivatives. The compound is recognized for its distinctive aromatic properties and is utilized in various applications, particularly in the fragrance and flavor industries .

, including:

  • Hydrodeoxygenation: This reaction converts the compound into phenol through catalytic processes, often utilizing metal catalysts such as platinum on carbon support. Hydrodeoxygenation is significant in the context of lignin-derived compounds .
  • Esterification: The reaction of 2-methoxy-4-propylphenol with acetic acid can produce 2-methoxy-4-propylphenyl acetate. This reaction typically requires sulfuric acid as a catalyst .
  • Hydrogenation: Under specific conditions, 2-methoxy-4-propylphenol can be produced from the hydrogenation of eugenol, showcasing its utility as a product in complex organic transformations .

Research indicates that 2-methoxy-4-propylphenol exhibits various biological activities. It has been evaluated for its potential toxicity and safety in consumer products. Notably, studies suggest that it does not possess genotoxic properties and has a favorable safety profile regarding skin sensitization and phototoxicity . Additionally, it has been assessed for developmental and reproductive toxicity, showing acceptable exposure levels below established thresholds .

Several methods are employed to synthesize 2-methoxy-4-propylphenol:

  • From Eugenol: The hydrogenation of eugenol can yield 2-methoxy-4-propylphenol as a primary product.
  • From Lignin: As lignin is a complex biopolymer found in plant cell walls, its depolymerization can produce phenolic compounds including 2-methoxy-4-propylphenol. Catalytic methods involving metal catalysts have been explored for this purpose .
  • Direct Methoxylation: The introduction of the methoxy group onto the propyl-substituted phenolic structure can be achieved through various methoxylation reactions using methylating agents.

2-Methoxy-4-propylphenol finds applications across several industries:

  • Fragrance Industry: It is used as a fragrance ingredient due to its pleasant aroma profile.
  • Flavoring Agent: The compound serves as a flavoring agent in food products.
  • Chemical Intermediates: It acts as an intermediate in the synthesis of other chemical compounds, particularly in organic synthesis and materials science.

Interaction studies involving 2-methoxy-4-propylphenol primarily focus on its safety assessments regarding human health and environmental impact. Evaluations have demonstrated that it does not exhibit significant adverse effects under typical exposure conditions. Furthermore, its interactions with other compounds have been studied to understand its behavior in formulations, especially in cosmetic products .

Several compounds share structural similarities with 2-methoxy-4-propylphenol:

Compound NameStructureUnique Features
EugenolC₁₀H₁₂O₂Known for its clove-like aroma; used in dental products
GuaiacolC₈H₈O₂Used as an antiseptic; simpler structure with no propyl group
4-MethylguaiacolC₉H₁₂O₂Has a methyl group instead of propyl; used in flavoring
4-PropylanisoleC₉H₁₂OSimilar aromatic profile but lacks hydroxyl functionality

The uniqueness of 2-methoxy-4-propylphenol lies in its specific combination of methoxy and propyl groups, which contribute to its distinct aroma and functional properties compared to other similar compounds. Its applications in both fragrance and flavor industries further highlight its versatility among related phenolic compounds.

Physical Description

Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odou

XLogP3

2.2

Density

1.034-1.040

UNII

A3XE712277

GHS Hazard Statements

Aggregated GHS information provided by 1775 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2785-87-7

Wikipedia

Dihydroeugenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-propyl-: ACTIVE

Dates

Modify: 2023-08-15
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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